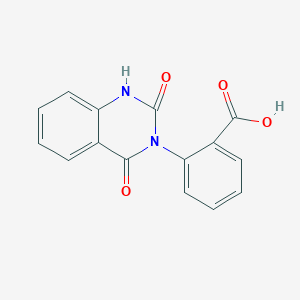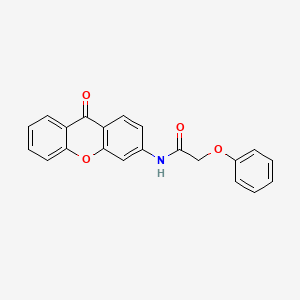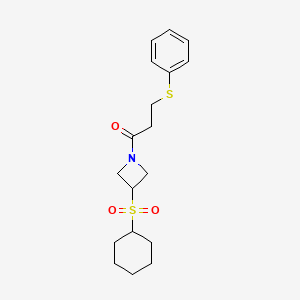![molecular formula C21H17FN6OS B2836543 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 863459-82-9](/img/structure/B2836543.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a synthetic organic compound featuring a triazolo[4,5-d]pyrimidine core linked to a 4-fluorophenyl group and a dihydroquinoline moiety. This complex structure grants the molecule intriguing chemical and biological properties, making it a subject of interest in pharmaceutical and materials science research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone typically involves a multi-step process:
Formation of the triazolo[4,5-d]pyrimidine core: A common method involves the cyclization of 3-amino-4-fluorobenzonitrile with hydrazine hydrate, followed by treatment with formic acid to yield the triazole ring.
Attachment of the dihydroquinoline moiety: The dihydroquinoline ring can be formed via cyclization of a suitable precursor such as 2-aminobenzaldehyde with a ketone.
Thioether formation: The final step involves the nucleophilic substitution reaction between the triazolo[4,5-d]pyrimidine intermediate and the dihydroquinoline-thioether precursor under appropriate conditions, such as using a base like potassium carbonate in an anhydrous solvent like dimethylformamide (DMF).
Industrial Production Methods
While industrial-scale production methods are generally proprietary, they typically involve optimization of the reaction conditions mentioned above to maximize yield and minimize impurities. This includes precise control over temperature, solvent choice, reaction times, and purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions it Undergoes
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized at the dihydroquinoline moiety to form quinoline derivatives.
Reduction: Reduction of the triazole or pyrimidine rings can be achieved under hydrogenation conditions.
Substitution: Halogen substitution reactions on the fluoroaryl ring can be performed using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) for deprotonation, followed by the appropriate electrophile.
Major Products Formed
Oxidation products: Quinoline derivatives.
Reduction products: Reduced forms of the triazole and pyrimidine rings.
Substitution products: Halogen-substituted fluoroaryl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is used as a precursor in the synthesis of various bioactive compounds.
Biology
Its ability to interact with specific biological pathways makes it a valuable tool in the study of enzyme inhibition and receptor binding.
Medicine
This compound shows promise in medicinal chemistry for developing new therapeutic agents, particularly as potential inhibitors of enzymes involved in cancer and infectious diseases.
Industry
In the industrial sector, it can be utilized in the development of novel materials with unique electronic or photonic properties.
Mechanism of Action
Molecular Targets and Pathways Involved
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone exerts its effects primarily by binding to specific enzyme active sites or receptor proteins. The triazolo[4,5-d]pyrimidine core is known for its ability to inhibit kinases, while the 4-fluorophenyl group enhances binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile
2-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)-1,3-dioxolane
4-(4-fluorophenyl)-6-phenyl-2H-1,3-oxazin-2-one
Uniqueness
What sets 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone apart from these similar compounds is its unique combination of a triazolo[4,5-d]pyrimidine core and a dihydroquinoline moiety. This dual functionality allows it to interact with a broader range of biological targets, making it a versatile scaffold for drug development and other scientific applications.
Hope that paints a detailed picture for you! Anything specific you'd like to dive deeper into?
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6OS/c22-15-7-9-16(10-8-15)28-20-19(25-26-28)21(24-13-23-20)30-12-18(29)27-11-3-5-14-4-1-2-6-17(14)27/h1-2,4,6-10,13H,3,5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKKFMHRCKFXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2836465.png)


![N-[(4-methoxythian-4-yl)methyl]-2-phenylbutanamide](/img/structure/B2836468.png)


![10-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2836475.png)
![4-Amino-N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2836476.png)

![2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide hydrochloride](/img/structure/B2836478.png)
![2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2836479.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}urea](/img/structure/B2836481.png)

